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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

Get Quote

(Chlorodifluoromethoxy)benzene
770-11-6

B1600583

Executive Summary & Compound Identity

(Chlorodifluoromethoxy)benzene (CAS: 770-11-6) is an aryl fluoroalkyl ether characterized

by the presence of a chlorodifluoromethoxy (-OCF2Cl) group.[1][2] This moiety is bioisosteric

with trifluoromethoxy (-OCFs) groups but introduces a reactive chlorine handle and altered

lipophilicity (LogP). Accurate spectroscopic identification relies heavily on the distinct 1°F NMR

chemical shift and the characteristic chlorine isotopic pattern in Mass Spectrometry.

Compound Data Table
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Parameter Detail

IUPAC Name (Chlorodifluoromethoxy)benzene

Chlorodifluoromethyl phenyl ether;
Synonyms -Chloro-

-difluoroanisole

CAS Number 770-11-6

Molecular Formula C7HsCIF20

Molecular Weight 178.56 g/mol

Physical State Colorless liquid

Boiling Point ~178 °C (at 760 mmHg)

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5][11]

The NMR profile of this compound is dominated by the fluorine-carbon couplings within the
ether side chain. The -OCF2Cl group exhibits a unique chemical shift distinct from its -OCFs
(-58 ppm) and -OCHF2 (-82 ppm) analogs.

A. *F NMR (Fluorine-19)

The most diagnostic tool for this compound. The substitution of a fluorine atom in the -OCF3
group with a less electronegative chlorine atom results in a significant downfield shift
(deshielding).

e Chemical Shift:
-26.0 to -29.0 ppm (Singlet).

o Multiplicity: Singlet (s). No proton coupling is observed as there are no vicinal protons.

« Integration: 2F relative to aromatic protons.
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B. *H NMR (Proton)

The proton spectrum is relatively simple, showing only aromatic signals. The -OCF2ClI group is
electron-withdrawing (inductive effect), causing a downfield shift of the aromatic protons

compared to benzene.
o Aromatic Region (

7.10 — 7.50 ppm):

o 7.35—7.45 ppm (Multiplet, 2H): Meta-protons.
o 7.20 — 7.30 ppm (Multiplet, 3H): Ortho- and Para-protons.

o Note: The electron-withdrawing nature of the -OCF2Cl group deactivates the ring, but the
oxygen lone pair offers some resonance donation, resulting in a complex multiplet
structure typical of monosubstituted benzenes with weak withdrawing groups.

C. 3C NMR (Carbon-13)

The carbon spectrum reveals the characteristic triplet of the -CF2- carbon due to C-F coupling (

o OCF2CI Carbon:
~121.0 ppm.
o Splitting: Triplet (
).[3]
o Coupling Constant (
): ~285 Hz.

e Aromatic Carbons:

o Ipso (C-1):
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~150.5 ppm (Broad or triplet due to long-range
coupling).
o Ortho/Meta/Para:

120.0 — 130.0 ppm.

D. NMR Assignment Logic (Visualization)

Detects F environment Singlet @ -28 ppm

AR NHIR | (Diagnostic for -OCF2Cl)

Confirms Ar-H o |  Multiplet 7.1-7.5 ppm de 0 ed

"] (Monosubstituted Benzene) orodifluoromethoxy)benzene

Unknown Sample

Confirms CF2 carbon Triplet @ ~121 ppm

| -
HIE MIIR: (J_CF ~285 Hz)

Click to download full resolution via product page
Caption: Logical workflow for confirming the structure using multi-nuclear NMR data.

Mass Spectrometry (MS) Analysis[9][11]

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine
through its tell-tale isotopic abundance.[4]

Key Features (El, 70 eV)

e Molecular lon (M*):
o m/z 178: Base peak (or high intensity) corresponding to

Cl isotope.

o m/z 180: M+2 peak, approximately 32-33% intensity of the M+ peak (characteristic 3:1
ratio of
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Cl:
Cl).
e Fragmentation Pathway:

Loss of CI (M - 35): m/z 143. Formation of the [Ph-O-CF2]* cation.

o

Loss of CF2Cl (M - 85): m/z 93. Formation of the phenoxy cation [Ph-O]*.

[¢]

[¢]

Loss of CO (from m/z 93): m/z 65. Formation of the cyclopentadienyl cation [CsHs]*.

[e]

Phenyl Cation: m/z 77. [CeHs] ™.

Fragmentation Pathway Diagram

Molecular lon (M+)
m/z 178 / 180 (3:1)

~ Cl1(35/37) } CF2ClI (85) \+ OCF2Cl

[Ph-O-CF2]+
miz 143

CO (28)

Click to download full resolution via product page

Caption: Electron lonization (El) fragmentation tree showing primary loss of Chlorine and the
fluoroalkyl ether chain.

Infrared (IR) Spectroscopy[9]

The IR spectrum is defined by the strong C-F stretches and the aromatic ring vibrations.
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Frequency (cm™?)

Assignment

Notes

Weak, sharp bands

3030 — 3080 Ar-H Stretch characteristic of aromatic
protons.
] Characteristic "breathing"
1590, 1490 C=C Ring Stretch ]
modes of the benzene ring.
Very Strong, Broad. Multiple
1100 - 1300 C-F Stretch bands in this region dominate
the spectrum.
Strong ether stretch, often
1000 - 1100 C-O-C Stretch _ _
overlapping with C-F bands.
) Out-of-plane bending
690, 750 Ar-H Bending )
(monosubstituted benzene).
Moderate to weak, often
~600 — 800 C-CI Stretch obscured in the fingerprint

region.

Synthesis & Handling Context

Understanding the synthesis aids in identifying impurities. (Chlorodifluoromethoxy)benzene

is typically synthesized via the chlorination of (difluoromethoxy)benzene or the fluorination of

(trichloromethoxy)benzene.

e Common Impurities:

o (Difluoromethoxy)benzene: Detected by a doublet in °F NMR (-82 ppm,

~74 Hz) and a triplet in *H NMR (~6.5 ppm).

o (Trifluoromethoxy)benzene: Detected by a singlet in 1°F NMR (-58 ppm).

o Stability: The C-Cl bond in the -OCF2Cl group is susceptible to hydrolysis under strongly

basic conditions or high temperatures, releasing fluoride and chloride ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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